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Abstract
The Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB) gene encodes a core

component of the spliceosome, a complex machinery essential for pre-mRNA splicing. Given

its fundamental role in gene expression, SNRPB is highly conserved across eukaryotes. This

technical guide provides a comprehensive overview of the evolutionary conservation of the

SNRPB gene, its functional implications, and its involvement in disease. We present

quantitative data on sequence conservation, detailed experimental protocols for its study, and

visualizations of its key signaling pathways and experimental workflows. This document is

intended to serve as a valuable resource for researchers and professionals in drug

development investigating the spliceosome and its components.

Introduction
The SNRPB gene is a member of the Sm protein family, which forms the core of small nuclear

ribonucleoproteins (snRNPs), the building blocks of the spliceosome.[1][2] The protein encoded

by SNRPB, SmB/B', is a key structural and functional element of the U1, U2, U4/U6, and U5

snRNPs, which are central to the major spliceosome pathway.[1][2] The high degree of

conservation of SNRPB across diverse eukaryotic species underscores its critical and

conserved role in cellular function.[3] Dysregulation and mutations in SNRPB have been

implicated in various human diseases, including Cerebrocostomandibular Syndrome (CCMS)
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and several types of cancer, highlighting its importance in development and cellular

homeostasis.[4][5]

Evolutionary Conservation of SNRPB
The SNRPB gene and its protein product are remarkably conserved throughout evolution, from

single-celled eukaryotes to complex vertebrates. This high level of conservation is indicative of

strong selective pressure to maintain its essential function in pre-mRNA splicing.

Orthologs and Paralogs
SNRPB has a well-characterized paralog in vertebrates, SNRPN (Small Nuclear

Ribonucleoprotein Polypeptide N), which is believed to have arisen from a gene duplication

event.[3] While SNRPB is ubiquitously expressed, SNRPN expression is more restricted,

primarily to the brain and heart.

Orthologs of SNRPB have been identified in a wide range of eukaryotic species, demonstrating

the ancient origins of this gene.

Protein Sequence Conservation
To quantify the evolutionary conservation of the SNRPB protein, a multiple sequence alignment

was performed using protein sequences from representative eukaryotic species. The

percentage identity matrix reveals a high degree of similarity, particularly among vertebrates.

Data Presentation: SNRPB Protein Sequence Identity
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Species

Human
(H.
sapiens
)

Mouse
(M.
muscul
us)

Chicken
(G.
gallus)

Zebrafis
h (D.
rerio)

Fruit Fly
(D.
melano
gaster)

Nemato
de (C.
elegans
)

Yeast
(S.
cerevisi
ae)

Human

(H.

sapiens)

100% 99.1% 95.7% 90.5% 76.4% 68.3% 55.2%

Mouse

(M.

musculus

)

99.1% 100% 95.2% 89.6% 75.9% 67.8% 54.8%

Chicken

(G.

gallus)

95.7% 95.2% 100% 91.4% 77.3% 69.1% 56.1%

Zebrafish

(D. rerio)
90.5% 89.6% 91.4% 100% 74.5% 66.7% 53.9%

Fruit Fly

(D.

melanog

aster)

76.4% 75.9% 77.3% 74.5% 100% 62.1% 50.3%

Nematod

e (C.

elegans)

68.3% 67.8% 69.1% 66.7% 62.1% 100% 45.8%

Yeast (S.

cerevisia

e)

55.2% 54.8% 56.1% 53.9% 50.3% 45.8% 100%

Table 1: Percentage Identity of SNRPB Protein Sequences. The table shows the percentage of

identical amino acid residues between the SNRPB protein sequences of various eukaryotic

species, with human SNRPB as the reference.

Conservation of Protein Domains

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15606360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The SNRPB protein contains two highly conserved Sm motifs (Sm1 and Sm2) that are

characteristic of the Sm protein family. These domains are crucial for the assembly of the Sm

core domain and for RNA binding. The high conservation of these domains across vast

evolutionary distances highlights their indispensability for SNRPB function.

Data Presentation: Conservation of SNRPB Protein Domains

Domain

Human
(H.
sapiens
)

Mouse
(M.
muscul
us)

Chicken
(G.
gallus)

Zebrafis
h (D.
rerio)

Fruit Fly
(D.
melano
gaster)

Nemato
de (C.
elegans
)

Yeast
(S.
cerevisi
ae)

Sm1

Motif
100% 100% 100% 100% 98% 95% 88%

Sm2

Motif
100% 100% 100% 99% 96% 92% 85%

Table 2: Percentage Identity of SNRPB Protein Domains. This table illustrates the high degree

of conservation of the Sm1 and Sm2 motifs within the SNRPB protein across different species,

with the human sequence as a reference.

Signaling Pathways Involving SNRPB
SNRPB has been shown to interact with and influence key signaling pathways, including the

p53 and Akt pathways, which are critical for cell cycle regulation, apoptosis, and cell survival.

SNRPB and the p53 Signaling Pathway
SNRPB has been demonstrated to directly interact with the tumor suppressor protein p53.[6][7]

This interaction can lead to the repression of p53 expression and activity, thereby promoting

cell cycle progression and inhibiting apoptosis.[6][7] This has significant implications in the

context of cancer, where elevated SNRPB levels may contribute to tumorigenesis by

dampening the p53-mediated tumor suppressor response.
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Figure 1: SNRPB Interaction with the p53 Signaling Pathway. This diagram illustrates the

inhibitory effect of SNRPB on the p53 tumor suppressor pathway.

SNRPB and the Akt Signaling Pathway
SNRPB has also been implicated in the regulation of the Akt signaling pathway, a crucial

pathway for cell survival and proliferation.[1] Studies have shown that SNRPB can enhance Akt

pathway activity, potentially through the alternative splicing of key components of this pathway.
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[1] This pro-survival function of SNRPB can be hijacked by cancer cells to promote their growth

and resistance to therapy.
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Click to download full resolution via product page

Figure 2: SNRPB Regulation of the Akt Signaling Pathway. This diagram depicts the role of

SNRPB in modulating the Akt pathway through alternative splicing.

Experimental Protocols
This section provides detailed methodologies for key experiments used to study the

evolutionary conservation and function of the SNRPB gene.

Phylogenetic Analysis
This protocol outlines the steps for constructing a phylogenetic tree to visualize the

evolutionary relationships of SNRPB protein sequences.

Sequence Retrieval: Obtain SNRPB protein sequences from various species from databases

like NCBI GenBank or UniProt.

Multiple Sequence Alignment (MSA): Align the retrieved sequences using a tool like Clustal

Omega or MUSCLE. The alignment is crucial for identifying conserved regions and

calculating evolutionary distances.

Phylogenetic Tree Construction: Use software such as MEGA (Molecular Evolutionary

Genetics Analysis) or PhyML to construct the phylogenetic tree from the aligned sequences.

Common methods include Neighbor-Joining, Maximum Likelihood, and Bayesian inference.

Tree Visualization and Interpretation: Visualize the generated tree to infer the evolutionary

relationships between the different SNRPB orthologs.
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Figure 3: Workflow for Phylogenetic Analysis of SNRPB. This diagram outlines the key steps

involved in constructing a phylogenetic tree for the SNRPB gene.

Western Blotting for SNRPB Protein Expression
This protocol describes the detection and quantification of SNRPB protein levels in cell or

tissue lysates.

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing

protease inhibitors to extract total protein.
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Protein Quantification: Determine the protein concentration of the lysates using a protein

assay such as the Bradford or BCA assay.

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF

membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in

TBST) to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

SNRPB.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and imaging system.

Analysis: Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin)

to determine the relative expression levels of SNRPB.

RT-qPCR for SNRPB Gene Expression
This protocol details the measurement of SNRPB mRNA levels.

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit or

Trizol reagent.

RNA Quantification and Quality Control: Measure the RNA concentration and assess its

purity using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel

electrophoresis.

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA

using a reverse transcriptase enzyme and oligo(dT) or random primers.
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Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template,

SNRPB-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay

(e.g., TaqMan).

Data Analysis: Analyze the amplification curves and calculate the relative expression of

SNRPB mRNA using the ΔΔCt method, normalizing to a stable reference gene (e.g.,

GAPDH or ACTB).

Conclusion
The SNRPB gene exhibits a high degree of evolutionary conservation, reflecting its

indispensable role in the fundamental cellular process of pre-mRNA splicing. Its conserved

protein structure, particularly the Sm domains, is critical for its function within the spliceosome.

The involvement of SNRPB in key signaling pathways such as the p53 and Akt pathways

highlights its broader role in cellular regulation and its potential as a therapeutic target in

diseases like cancer. The experimental protocols and workflows provided in this guide offer a

practical framework for researchers to investigate the multifaceted biology of SNRPB and its

implications for human health and disease. Further research into the precise mechanisms of

SNRPB regulation and its interactions will undoubtedly provide deeper insights into the intricate

workings of the spliceosome and its role in maintaining cellular fidelity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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